molecular formula C6H5BClNO4 B121859 4-Chloro-3-nitrophenylboronic acid CAS No. 151169-67-4

4-Chloro-3-nitrophenylboronic acid

Cat. No.: B121859
CAS No.: 151169-67-4
M. Wt: 201.37 g/mol
InChI Key: LQCCRPUZTXKDGB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chloro-3-nitrophenylboronic acid is a type of organoboron compound

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Additionally, the reaction conditions, such as temperature and pH, can significantly impact the compound’s reactivity and stability.

Preparation Methods

The preparation of MS4322 (isomer) involves synthetic routes that include the use of specific reagents and conditions. The compound is synthesized through a series of chemical reactions that involve the formation of a complex molecular structure.

Chemical Reactions Analysis

MS4322 (isomer) undergoes several types of chemical reactions, including:

Scientific Research Applications

MS4322 (isomer) has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical tool for exploring the functions of PRMT5 in health and disease.

    Biology: Investigated for its role in reducing PRMT5 protein levels and inhibiting the growth of cancer cells.

    Medicine: Potential anticancer activity by targeting PRMT5, making it a valuable compound for cancer research.

    Industry: Utilized in the development of new therapeutic agents and chemical probes .

Comparison with Similar Compounds

MS4322 (isomer) is unique in its selective degradation of PRMT5. Similar compounds include:

    VZ185: A dual BRD7/9 PROTAC degrader.

    PhosTAC7: Induces ternary protein complex formation and dephosphorylation.

    AD4: An artemisinin derivative functioning as a proteolytic targeting chimera for PCLAF.

    ARD-2051: A potent degrader of the androgen receptor.

    SJFα: Degrades p38α with high specificity

These compounds share the common feature of being PROTAC degraders but target different proteins and pathways, highlighting the specificity and uniqueness of MS4322 (isomer) in targeting PRMT5.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCRPUZTXKDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407462
Record name 4-Chloro-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151169-67-4
Record name 4-Chloro-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-3-nitrophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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